7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
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Overview
Description
7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinazoline ring, a piperidine ring substituted with a pyrazin-2-yloxy group at the 4th position, and a methylene bridge connecting the piperidine and pyrazine rings. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate amines and aldehydes.
Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group can be introduced through nucleophilic substitution reactions using pyrazine derivatives and appropriate leaving groups.
Final Coupling Step: The final step involves the coupling of the piperidine intermediate with the quinazoline core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline ring or the pyrazine moiety, potentially leading to the formation of dihydroquinazoline or reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted position or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents (e.g., Grignard reagents) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while reduction of the quinazoline ring may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline depends on its specific biological target. In general, quinazoline derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom and the pyrazin-2-yloxy group can enhance the compound’s binding affinity and selectivity for its target.
Molecular Targets and Pathways
Enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Receptors: It may act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways.
Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline: Lacks the fluorine atom at the 7th position, which may affect its biological activity and binding affinity.
7-chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
7-fluoro-4-{4-[(pyridin-2-yloxy)methyl]piperidin-1-yl}quinazoline: Contains a pyridine ring instead of pyrazine, which may influence its reactivity and target interactions.
Uniqueness
The unique combination of the fluorine atom, pyrazin-2-yloxy group, and piperidine ring in 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline contributes to its distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pyrazin-2-yloxy group can improve solubility and target specificity.
Properties
IUPAC Name |
7-fluoro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-14-1-2-15-16(9-14)22-12-23-18(15)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWGJPOQOFDYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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